molecular formula C17H20N2O4 B14033533 tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate

tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate

Cat. No.: B14033533
M. Wt: 316.35 g/mol
InChI Key: KANHSQPZKXQHHF-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of an imidazolidine ring fused to an indene moiety, with a tert-butyl ester group attached to the acetate side chain. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidine ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Spiro compound formation: The imidazolidine intermediate is then reacted with an indene derivative to form the spiro compound.

    Esterification: The final step involves esterification of the spiro compound with tert-butyl acetate under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the imidazolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine or ester derivatives.

Scientific Research Applications

tert-Butyl 2-(2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate
  • tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate

Uniqueness

tert-Butyl 2-(2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate is unique due to its spiro structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

tert-butyl 2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetate

InChI

InChI=1S/C17H20N2O4/c1-16(2,3)23-13(20)10-19-14(21)17(18-15(19)22)9-8-11-6-4-5-7-12(11)17/h4-7H,8-10H2,1-3H3,(H,18,22)

InChI Key

KANHSQPZKXQHHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C2(CCC3=CC=CC=C32)NC1=O

Origin of Product

United States

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